3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
Systematic Nomenclature :
this compound is systematically named based on substituent positions and functional group priority. The parent structure is benzenecarboximidamide, with a hydroxy group attached to the imidamide nitrogen (N'-hydroxy). The 4-chlorophenyl substituent is attached to the second nitrogen (N-aryl), and a chlorine atom occupies the 3-position on the benzene ring of the parent carboximidamide moiety.
Isomeric Considerations :
The compound exhibits potential for geometrical isomerism due to the planar arrangement of the amidoxime group (-C=N-OH). However, experimental data indicates a dominant E-configuration for the C=N-OH moiety, as observed in related amidoximes. Steric hindrance from the 4-chlorophenyl group and electronic effects from the 3-chloro substituent likely stabilize this configuration. Constitutional isomerism is absent due to the fixed positions of substituents on the aromatic rings.
Crystallographic Characterization and Bond Length Analysis
Crystallographic Data :
While direct crystallographic data for this compound is unavailable, structural insights can be inferred from analogous amidoximes. For example, benzamidoxime (C₇H₈N₂O) crystallizes in a monoclinic system (P2₁/c) with intermolecular N–H···O and O–H···N hydrogen bonds forming a 2D supramolecular network. Similarly, pyrazine-2-amidoxime forms helical polymers via hydrogen bonding.
Bond Length Analysis :
The 3-chloro and 4-chlorophenyl substituents introduce electron-withdrawing effects, potentially shortening C–N bond lengths in the amidoxime group compared to non-substituted analogs.
Conformational Dynamics through Rotatable Bond Assessment
Rotatable Bonds :
- C–N (Amidoxime) : Restricted rotation due to resonance stabilization between the imine (C=N) and hydroxylamine (N–OH) groups.
- N–C (Aryl) : The 4-chlorophenyl group attached to the N-aryl position exhibits limited rotational freedom due to steric clashes with the 3-chloro substituent on the parent benzene ring.
- Aromatic Rings : The dihedral angles between the benzene rings and the amidoxime group are influenced by conjugation and intermolecular interactions. For example, benzamidoxime shows a dihedral angle of ~20° between the benzene and amidoxime planes.
Theoretical Predictions :
DFT calculations (B3LYP/6-311G(d,p)) for similar compounds reveal that electron-withdrawing substituents (e.g., Cl) increase the planarity of the aromatic system, reducing dihedral angles. This suggests tighter π-conjugation in this compound compared to unsubstituted analogs.
Comparative Structural Analysis with Related Amidoxime Derivatives
Key Comparisons :
Functional Group Reactivity : The N'-hydroxy group in this compound participates in hydrogen bonding and metal coordination, similar to benzamidoxime derivatives used in uranium extraction. The 4-chlorophenyl substituent enhances lipophilicity compared to simpler aryl groups, potentially altering solubility and bioactivity.
Properties
IUPAC Name |
3-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-4-6-12(7-5-10)16-13(17-18)9-2-1-3-11(15)8-9/h1-8,18H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGWOMTQJFMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=NC2=CC=C(C=C2)Cl)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation, particularly at the hydroxyimino (-N-OH) group. In the presence of oxidizing agents like potassium permanganate (KMnO₄) , the hydroxyimino moiety can be converted into a ketone or quinone structure. For example:
Reaction conditions (elevated temperatures and acidic media) favor higher yields.
Reduction Reactions
The hydroxyimino group is also susceptible to reduction. Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the C=N bond to a C-N single bond, forming an amine derivative:
This reaction is critical for generating intermediates in pharmaceutical synthesis.
Radical Formation Under UV-Vis Light
Recent studies demonstrate that UV-Vis irradiation promotes homolytic cleavage of the N-O bond in the hydroxyimino group, generating amidinyl radicals. For example:
This pathway is leveraged in synthesizing heterocyclic compounds under solvent-free conditions .
Substitution Reactions
The chlorine atoms on the benzene rings participate in nucleophilic aromatic substitution (NAS). For instance, reaction with sodium methoxide (NaOMe) replaces chlorine with a methoxy group:
The reaction rate depends on electron-withdrawing effects from the adjacent substituents.
Thermal Decomposition
Heating the compound under reflux in high-boiling solvents like tetralin leads to decomposition via N-O bond cleavage, forming chlorinated aromatic byproducts. This reaction is sensitive to temperature and solvent polarity .
Mechanistic Insights
-
Oxidation/Reduction : The hydroxyimino group acts as a redox-active site, with electron-deficient aromatic rings stabilizing transition states.
-
Radical Pathways : Spin-trapping experiments confirm the formation of nitrogen-centered radicals, which dimerize or react with aryl halides .
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Substitution : Chlorine substituents activate the ring toward NAS, with regioselectivity governed by steric and electronic factors.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes:
- Two chlorine atoms attached to the aromatic rings.
- A hydroxyl group (-OH) that enhances its reactivity.
- A carboximidamide functional group, which is significant for biological activity.
The molecular structure can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to 3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide exhibit anticancer properties. Studies have shown that modifications in the carboximidamide moiety can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models.
Antimicrobial Properties
The compound has demonstrated potential antimicrobial effects. It has been evaluated against a range of bacterial strains, showing effective inhibition of growth. The presence of the chlorophenyl group is believed to contribute to its enhanced interaction with microbial cell membranes.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions, including:
- Formation of Hydroxybenzene Derivatives : Starting from simpler hydroxybenzenes, chlorination reactions introduce the necessary chlorine substituents.
- Carboximidamide Formation : The final step often involves coupling reactions that yield the desired carboximidamide structure.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Chlorination | Chlorine gas | 4-Chlorophenol |
| 2 | Coupling | Amine + isocyanate | Carboximidamide derivative |
| 3 | Purification | Solvent extraction | Pure compound |
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above a certain threshold, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Testing
In another study, various derivatives including this compound were screened against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) indicating efficacy comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the chloro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
3-{[(4-Chlorophenyl)Sulfonyl]Methyl}-N'-Hydroxybenzenecarboximidamide
- Structural Features : Incorporates a sulfonyl (-SO₂-) group bridging the benzene and 4-chlorophenyl rings.
- Physicochemical Properties :
- This modification could influence pharmacokinetic properties such as membrane permeability .
(Z)-3-(4-Chlorophenyl)-N´-((4-Chlorophenyl)Sulfonyl)-N-Methyl-4-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carboximidamide
4-Amino-N-(3-Chloro-4-Fluorophenyl)-N′-Hydroxy-1,2,5-Oxadiazole-3-Carboximidamide
- Structural Features : Replaces the benzene ring with a 1,2,5-oxadiazole (furazan) ring.
- Synthetic Route: Synthesized via condensation of 2-chloro-N,N-dimethylbenzene-1,4-diamine with 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride in ethanol/NaHCO₃ .
N-(4-Chlorophenyl)-N-Hydroxycyclopropanecarboxamide
- Structural Features : Hydroxamic acid (-CONHOH) group attached to a cyclopropane ring.
- Biological Relevance: Hydroxamic acids are known for metal chelation (e.g., inhibition of metalloenzymes like histone deacetylases). The cyclopropane ring adds steric constraints, which may limit rotational freedom compared to the target compound .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Biological Activity/Implications |
|---|---|---|---|
| Target Compound | C₁₃H₁₀Cl₂N₂O | Chlorophenyl, hydroxyamidine | Potential enzyme inhibition (speculative) |
| 3-{[(4-Chlorophenyl)Sulfonyl]Methyl}-... | C₁₄H₁₃ClN₂O₃S | Sulfonyl, hydroxyamidine | Improved solubility, receptor binding |
| (Z)-Pyrazole Sulfonyl Derivative | C₂₃H₁₉Cl₂N₃O₂S | Pyrazole, sulfonyl | CB1 receptor antagonism |
| 4-Amino-Oxadiazole Derivative | C₉H₇ClFN₃O₂ | Oxadiazole, hydroxyamidine | Metabolic stability |
| N-(4-Chlorophenyl)-N-Hydroxycyclopropanecarboxamide | C₁₀H₉ClN₂O₂ | Hydroxamic acid, cyclopropane | Metalloenzyme inhibition |
Research Findings and Implications
- Synthetic Accessibility: The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions, often requiring polar solvents (e.g., ethanol) and bases (e.g., NaHCO₃) .
- Structure-Activity Relationships (SAR): Chlorine Substitution: Dual chlorine atoms (positions 3 and 4) enhance electrophilicity and π-π stacking, critical for target engagement. Hydroxyamidine vs. Hydroxamic Acid: Hydroxyamidine may offer dual hydrogen-bond donor capacity, whereas hydroxamic acids excel in metal chelation . Heterocyclic Moieties: Pyrazole and oxadiazole rings improve metabolic stability and target specificity but may reduce synthetic yields .
Biological Activity
3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide, a compound with the chemical formula C13H10Cl2N2O, has been the subject of various studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a hydroxyl group attached to a carboximidamide moiety, which is known for its diverse biological properties. The presence of chlorine atoms enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated that this compound can effectively disrupt cell membrane integrity in microbial cells, leading to cell death.
Anticancer Potential
The compound's anticancer effects have also been explored. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as breast (MCF-7) and colon (HCT116) cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HCT116 | 15.0 | Inhibition of proliferation |
Enzyme Inhibition
This compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and microbial metabolism. Specifically, it has been evaluated for its inhibitory effect on monoamine oxidase (MAO) isoforms, which are implicated in various neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing the binding affinity to target sites.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like MAO, it reduces their activity, which is beneficial in treating conditions such as depression and cancer.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, correlating with increased markers of apoptosis.
- Case Study 2 : In a murine model of bacterial infection, administration of the compound led to a notable decrease in bacterial load compared to control groups, suggesting its potential as an antimicrobial agent.
Q & A
Q. Basic Characterization Techniques
- FT-IR : Confirm the presence of N–H (3200–3300 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches. The N–O bond (950–980 cm⁻¹) validates the hydroxylamine moiety.
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and N–H signals (δ 9.5–10.5 ppm).
- ¹³C NMR : Carbonyl carbon (δ 165–170 ppm) and quaternary carbons adjacent to chlorine substituents.
- X-Ray Crystallography : Resolve the crystal structure using SHELXL for refinement. For example, monoclinic space groups (e.g., P2₁/c) with Z=4 are common for similar chlorinated benzamides. Refinement parameters (R-factor < 0.05) ensure accuracy .
What advanced strategies exist for resolving contradictions between computational predictions and experimental spectroscopic data for this compound?
Q. Advanced Structural Validation
- Twinning Analysis : Apply Flack’s x parameter to detect/enantiopolarity in crystallographic data, which mitigates false chirality assignments in near-centrosymmetric structures .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental IR/NMR spectra to identify discrepancies caused by solvent effects or tautomerism.
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., Cl···H contacts) to explain packing anomalies in X-ray data .
In coordination chemistry, how does the ligand geometry of this compound influence metal complex formation?
Advanced Coordination Behavior
The ligand exhibits bidentate (N,O) or tridentate (N,O,Cl) coordination modes depending on metal ion size and oxidation state:
- Square Planar Complexes : With Ni(II), the ligand adopts a distorted planar geometry via S/O donor atoms (bond angles ~85–95°), as seen in analogous nickel complexes .
- Electron-Withdrawing Effects : The chloro substituents lower the ligand’s HOMO energy, enhancing stability with transition metals (e.g., Cu(II)) in redox-active environments.
- Spectrochemical Series : UV-Vis analysis (d-d transitions) quantifies ligand field strength compared to other amidine derivatives.
What methodologies are employed to determine the tautomeric forms or isomerism in N-hydroxybenzamidamide derivatives under varying pH conditions?
Q. Advanced Tautomerism Analysis
- pH-Dependent NMR : Monitor proton exchange between keto (N–H) and enol (O–H) forms in DMSO-d₆/D₂O mixtures. Chemical shift changes (Δδ > 0.5 ppm) indicate tautomeric equilibrium.
- X-Ray Powder Diffraction (XRPD) : Identify polymorphic transitions at different pH levels (e.g., acidic vs. basic conditions).
- Computational pKa Prediction : Use MarvinSketch or ACD/Labs to model tautomer stability, correlating with experimental HPLC retention times .
How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Q. Advanced Reaction Engineering
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hrs to 30 mins) for hydroxylamine conjugation while maintaining >90% yield.
- Catalytic Optimization : Screen Pd/C or CuI catalysts for Ullmann-type coupling in derivative synthesis.
- DoE (Design of Experiments) : Statistically model factors (temperature, solvent polarity, stoichiometry) to maximize yield. For example, a central composite design identifies ethanol/water (3:1) as optimal for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
